N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzothiophene ring, a bromine atom, and a methoxy group
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
It is known that the compound’s interaction with the 5-ht1a serotonin receptors can influence various physiological functions regulated by serotonin .
Pharmacokinetics
It is known that thiophene, a component of the compound, is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action on the 5-HT1A serotonin receptors can potentially influence numerous physiological functions regulated by serotonin, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It may also have implications for psychiatric disorders such as depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene ring One common method involves the cyclization of a suitable precursor under acidic conditions to form the benzothiophene coreThe final step often involves the methoxylation of the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one: Known for its affinity towards 5-HT1A serotonin receptors.
1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Exhibits anti-inflammatory properties.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for unique substitution reactions, while the methoxy group can enhance its pharmacokinetic properties .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S/c1-12(9-13-11-24-18-6-4-3-5-15(13)18)21-19(22)16-10-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDJRIBPDOYAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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